
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate
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Overview
Description
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF2]). This reaction forms trifluoroborate salts, which are stable and can be easily purified . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions using boronic acids and potassium bifluoride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a critical partner in metal-catalyzed cross-coupling reactions, enabling efficient bond formation between sp-hybridized carbons and aryl/alkenyl partners.
Suzuki-Miyaura Coupling
In palladium-catalyzed Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation with aryl halides. For example:
R-X+BF3K-C≡C-C(CH3)2Pd(PPh3)4,BaseR-C≡C-C(CH3)2+KBF3+HX
Key factors influencing reactivity include:
-
Steric effects : The 3,3-dimethyl group impedes undesired side reactions by shielding the boron center.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) improve yields by stabilizing ionic intermediates .
Table 1: Representative Suzuki-Miyaura Coupling Conditions
Substrate (R-X) | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Bromotoluene | PdCl₂(dppf) | 92 | |
2-Iodonaphthalene | NiCl₂(PPh₃)₂ | 85 |
Hydroboration and Functionalization
The compound participates in regioselective hydroboration with conjugated diynes under ruthenium catalysis. For example:
Ru(CO)Cl(H)(PPh3)3+HC≡C-C≡C-R→Ru-alkynyl intermediateBorylationR-C≡C-BF3K
Key Observations :
-
Syn-addition : Boron attaches to the less hindered carbon in anti-Markovnikov fashion .
-
Steric control : Bulky substituents on diynes (e.g., trimethylsilyl) direct selectivity toward internal carbons (up to 74:26 ratio) .
Table 2: Hydroboration Selectivity with Varying Substituents
Diyne Substituent (R) | Internal:Terminal Ratio | Catalyst |
---|---|---|
Ph | 58:42 | Ru(CO)Cl(H)(PPh₃)₃ |
TMS (trimethylsilyl) | 74:26 | Ru(CO)Cl(H)(PPh₃)₃ |
Copper-Mediated Alkynylation
Under copper catalysis, the compound couples with amides to form ynamides, a class of compounds with applications in heterocycle synthesis:
Amide-NH+BF3K-C≡C-C(CH3)2CuI, K2CO3Amide-N-C≡C-C(CH3)2
Optimized Conditions :
Mechanistic Insights
The trifluoroborate group facilitates reactivity through:
-
Electrophilic activation : Fluorine atoms increase boron’s electrophilicity, enhancing transmetalation rates.
-
Stability : The K⁺ counterion stabilizes the borate anion, preventing premature hydrolysis .
Proposed Cross-Coupling Mechanism :
-
Oxidative addition of aryl halide to Pd⁰.
-
Transmetalation with trifluoroborate via a four-membered transition state.
Reaction Limitations and Mitigations
Challenge | Solution |
---|---|
Sensitivity to moisture | Use anhydrous solvents (e.g., THF) |
Low solubility in non-polar media | Add polar cosolvents (e.g., DMSO) |
Competing homocoupling | Optimize catalyst loading (1–5 mol%) |
Scientific Research Applications
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate exerts its effects involves its strong nucleophilic properties. It reacts with electrophiles to form new carbon-carbon bonds, a process that is facilitated by the presence of palladium catalysts in Suzuki-Miyaura coupling reactions . The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Potassium (3,3-dimethylbutyl)trifluoroborate: This compound has a similar structure but differs in the alkyl group attached to the boron atom.
Potassium trifluorophenylborate: Another organotrifluoroborate compound used in similar coupling reactions.
Uniqueness
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is unique due to its specific alkynyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules .
Biological Activity
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is a member of the trifluoroborate family, which has gained attention in organic synthesis and medicinal chemistry due to its unique properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory and anti-cancer effects, as well as its role in various biochemical pathways.
This compound is characterized by the following chemical structure:
This compound features a trifluoroborate group that enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions involving alkynes.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that compounds containing trifluoroborate groups can modulate inflammatory responses. For instance, studies have shown that certain alkynyltrifluoroborates exhibit significant inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with immune cell activation and cytokine production .
2. Antitumor Activity
This compound has been investigated for its potential antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been shown to downregulate key proteins involved in tumor growth and survival pathways .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been reported to affect Janus kinase (JAK) signaling pathways, which are crucial in many inflammatory and autoimmune conditions . Additionally, it may influence metabolic pathways related to lipid metabolism and cellular stress responses.
Case Studies
Several case studies highlight the biological implications of this compound:
Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on TNF-alpha-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In a xenograft model of breast cancer, administration of this compound led to a marked decrease in tumor size compared to control groups. The study reported that the compound induced apoptosis in tumor cells and inhibited angiogenesis .
Data Table: Biological Activities
Q & A
Q. Basic: How is Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate synthesized and purified for cross-coupling reactions?
Methodological Answer:
The synthesis typically involves transmetallation or nucleophilic substitution. For example, potassium bromomethyltrifluoroborate can undergo SN2 displacement with alkoxides or organometallic reagents to introduce the 3,3-dimethylbut-1-yn-1-yl group . Key steps include:
- Reaction Optimization : Use 3 equivalents of alkoxide to ensure complete substitution.
- Purification : Due to low solubility in organic solvents, continuous Soxhlet extraction with acetone or acetonitrile is employed to isolate the product from inorganic byproducts (e.g., KBr), achieving >95% purity .
Q. Basic: What are the key considerations for handling and stabilizing this compound under different experimental conditions?
Methodological Answer:
- Moisture Sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis, which generates boronic acids and fluoride ions .
- Base Compatibility : Avoid strong bases (e.g., KOH) in aqueous media, as they accelerate protodeboronation. Use mild bases like K2CO3 for pH control .
- NMR Monitoring : Use 19F and 11B NMR to track hydrolysis or decomposition during reactions .
Q. Basic: How does the trifluoroborate group influence reactivity compared to boronic acids in Suzuki-Miyaura couplings?
Methodological Answer:
The trifluoroborate group enhances stability and reduces side reactions (e.g., homocoupling) by:
- Slow Release of Boronic Acid : Hydrolysis in situ generates active boronic acid, preventing premature transmetallation .
- Fluoride-Mediated Catalyst Activation : Endogenous fluoride ions (from BF3− cleavage) activate Pd catalysts by displacing halide ligands, accelerating oxidative addition .
- Reduced Protodeboronation : Compared to free boronic acids, trifluoroborates minimize protodeboronation by 3–5× under identical conditions .
Q. Advanced: What strategies are effective in minimizing protodeboronation side reactions during cross-coupling?
Methodological Answer:
- Solvent Selection : Use THF/water (10:1) instead of toluene/water (3:1) to reduce protodeboronation from 55% to <2% .
- Additive Screening : Introduce KF (1–2 equiv) to stabilize reactive intermediates and suppress boronic acid aggregation .
- Temperature Control : Perform reactions at 25–40°C; higher temperatures (>60°C) accelerate decomposition .
Q. Advanced: How can stereochemical outcomes be controlled in hydrogenation reactions involving this compound?
Methodological Answer:
- Catalyst Choice : Use Pd/C with H2 for (Z)-selectivity (>98% purity) or switch to Lindlar catalyst for (E)-isomer formation via isomerization .
- Reaction Monitoring : Track isomerization kinetics using 1H NMR (e.g., alkene proton coupling constants) to optimize reaction quenching .
Q. Advanced: What computational methods are used to study reaction mechanisms involving this reagent?
Methodological Answer:
- DFT Calculations : Model transmetallation steps to identify rate-limiting barriers (e.g., Pd–B bond formation) .
- Kinetic Isotope Effects (KIE) : Study H/D exchange in protodeboronation pathways to distinguish between concerted vs. stepwise mechanisms .
- Fluoride Ion Tracking : Use 19F NMR chemical shift analysis to quantify boronate intermediates (e.g., [RBF2(OH)]−) .
Q. Advanced: How do solvent systems impact the efficiency of cross-coupling reactions?
Methodological Answer:
- Biphasic Systems (Toluene/Water) : Limited efficiency (55% yield) due to poor boronic acid solubility and phase separation .
- Polar Aprotic Solvents (THF/Water) : Enhance Pd catalyst stability and boronate solubility, achieving >95% yield .
- Additive Synergy : Add 10% DMF to THF/water to stabilize Pd(0) intermediates and reduce aggregation .
Q. Advanced: What are the challenges in coupling with aryl chlorides and how to address them?
Methodological Answer:
- Low Oxidative Addition Reactivity : Use Pd-PEPPSI or BrettPhos ligands to activate aryl chlorides .
- Byproduct Inhibition : Pre-treat substrates with NaOMe to remove chloride ions, which deactivate Pd catalysts .
- Microwave Assistance : Apply 100–120°C under microwave irradiation to accelerate slow oxidative addition steps .
Properties
Molecular Formula |
C6H9BF3K |
---|---|
Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1 |
InChI Key |
APGXHRVAHFVINV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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